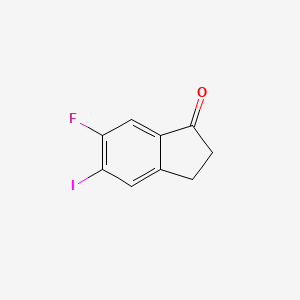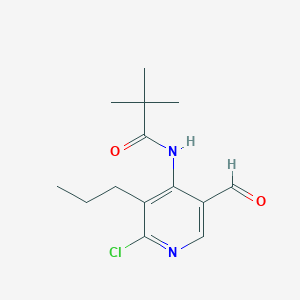![molecular formula C18H16N2O B11846165 Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]- CAS No. 57323-92-9](/img/structure/B11846165.png)
Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Naphthalen-1-yloxy)methyl)benzimidamide is an organic compound characterized by the presence of a naphthalene ring linked to a benzimidamide group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Naphthalen-1-yloxy)methyl)benzimidamide typically involves the reaction of 1-naphthol with 4-fluorobenzonitrile to form an intermediate, which is then converted to the final product through further chemical reactions . The reaction conditions often include the use of solvents such as pyridine and catalysts like triphenyl phosphite .
Industrial Production Methods
While specific industrial production methods for 4-((Naphthalen-1-yloxy)methyl)benzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Naphthalen-1-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the benzimidamide group to other functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Applications De Recherche Scientifique
4-((Naphthalen-1-yloxy)methyl)benzimidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-((Naphthalen-1-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the enzyme cytochrome P450 lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like naphthoquinones and naphthols share structural similarities with 4-((Naphthalen-1-yloxy)methyl)benzimidamide.
Benzimidazole derivatives: These include various substituted benzimidazoles that exhibit similar biological activities.
Uniqueness
4-((Naphthalen-1-yloxy)methyl)benzimidamide is unique due to its specific combination of a naphthalene ring and a benzimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Propriétés
Numéro CAS |
57323-92-9 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
4-(naphthalen-1-yloxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H16N2O/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H3,19,20) |
Clé InChI |
XYGBMDWRXOOAJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)

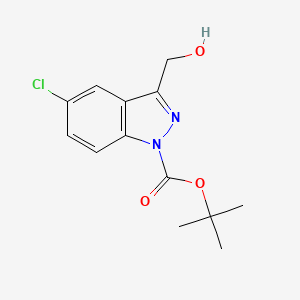
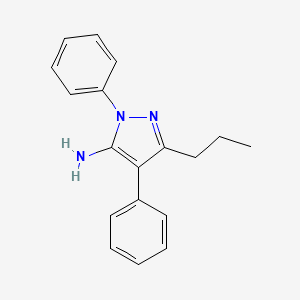
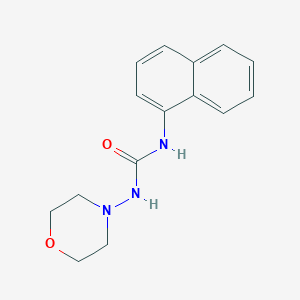

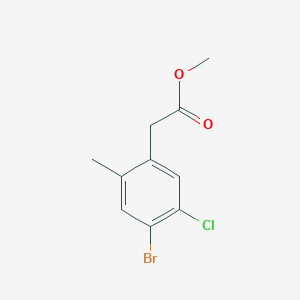
![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)

![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)


